Butyl 4-fluorobenzoate
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Overview
Description
Butyl 4-fluorobenzoate is an organic compound with the chemical formula C11H13FO2. It is a type of ester derived from 4-fluorobenzoic acid and butanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 4-fluorobenzoate is typically synthesized through an esterification reaction between 4-fluorobenzoic acid and butanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-Fluorobenzoic acid+ButanolAcid catalystButyl 4-fluorobenzoate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure complete conversion of the starting materials and to minimize by-products. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-fluorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-fluorobenzoic acid and butanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed with aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Hydrolysis: 4-Fluorobenzoic acid and butanol.
Reduction: 4-Fluorobenzyl alcohol.
Substitution: Various substituted fluorobenzoates depending on the nucleophile used.
Scientific Research Applications
Butyl 4-fluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: Employed in the development of polymers and coatings due to its fluorinated aromatic structure.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes involved in defluorination reactions.
Mechanism of Action
The mechanism of action of butyl 4-fluorobenzoate primarily involves its interactions with enzymes and other biological molecules. The fluorine atom in the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. In enzymatic reactions, this compound can act as a substrate or inhibitor, depending on the enzyme involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: An ester of 4-fluorobenzoic acid and methanol.
Ethyl 4-fluorobenzoate: An ester of 4-fluorobenzoic acid and ethanol.
Propyl 4-fluorobenzoate: An ester of 4-fluorobenzoic acid and propanol.
Uniqueness
Butyl 4-fluorobenzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. The butyl group provides a balance between hydrophobicity and solubility, making it suitable for various applications in organic synthesis and material science .
Properties
CAS No. |
3888-64-0 |
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Molecular Formula |
C11H13FO2 |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
butyl 4-fluorobenzoate |
InChI |
InChI=1S/C11H13FO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3 |
InChI Key |
ZKGLXPKJEGYMNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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